(2,2-Diethoxyethyl)silane

Atomic Layer Deposition Silicon Dioxide Thin Films CVD Precursor Kinetics

(2,2-Diethoxyethyl)silane, systematically referred to as diethoxy(diethyl)silane or diethyldiethoxysilane (DEDEOS), is a dialkoxydialkylsilane with the formula C8H20O2Si. It is a colorless liquid characterized by a boiling point of 157 °C and a density of 0.862 g/cm³.

Molecular Formula C6H16O2Si
Molecular Weight 148.28 g/mol
Cat. No. B11755240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Diethoxyethyl)silane
Molecular FormulaC6H16O2Si
Molecular Weight148.28 g/mol
Structural Identifiers
SMILESCCOC(C[SiH3])OCC
InChIInChI=1S/C6H16O2Si/c1-3-7-6(5-9)8-4-2/h6H,3-5H2,1-2,9H3
InChIKeyQZKKBTHDXXCSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2,2-Diethoxyethyl)silane (DEDEOS) for Controlled SiO2 Deposition and Hybrid Material Synthesis


(2,2-Diethoxyethyl)silane, systematically referred to as diethoxy(diethyl)silane or diethyldiethoxysilane (DEDEOS), is a dialkoxydialkylsilane with the formula C8H20O2Si [1]. It is a colorless liquid characterized by a boiling point of 157 °C and a density of 0.862 g/cm³ [2]. As a member of the alkylalkoxysilane class, DEDEOS is distinguished by its two non-hydrolyzable ethyl groups bonded to silicon, which fundamentally alter its hydrolysis, condensation, and thermal decomposition behavior compared to tetraalkoxysilanes like tetraethoxysilane (TEOS) [3]. This structural feature is the basis for its specialized use as a single-molecular precursor for silicon dioxide (SiO2) growth, where it enables deposition mechanisms unattainable with fully hydrolyzable precursors [4].

Why (2,2-Diethoxyethyl)silane Cannot Be Replaced by Generic Ethoxysilanes in Precision Applications


Substituting (2,2-Diethoxyethyl)silane with a generic ethoxysilane like TEOS or dimethyldiethoxysilane (DMDEOS) is not a viable option for applications requiring precise kinetic control or atomic layer deposition (ALD) capability. The presence of two ethyl groups on the silicon atom in DEDEOS creates a kinetic profile that is the inverse of tetrafunctional silanes: it undergoes nearly instantaneous and complete hydrolysis while exhibiting exceptionally slow condensation [1]. In contrast, TEOS hydrolyzes an order of magnitude slower but condenses much more rapidly. This divergent behavior fatally compromises single-step copolymerization with Q-type monomers, risking phase separation and network inhomogeneity if not accounted for [1]. Furthermore, for SiO2 thin film growth, the β-hydride elimination pathway of DEDEOS's ethyl ligands is a prerequisite for the creation of reactive dangling bond sites that sustain a constant deposition rate, a mechanism absent in fully alkoxylated or methyl-substituted analogs [2].

Head-to-Head Quantitative Evidence for Selecting (2,2-Diethoxyethyl)silane Over Its Closest Analogs


SiO2 Chemical Vapor Deposition Rate: DEDEOS vs. TEOS

In a direct head-to-head comparison under high-pressure chemical vapor deposition (CVD) conditions, the SiO2 growth rate using DEDEOS was found to be approximately 60 times slower than that achieved with tetraethoxysilane (TEOS) at an identical temperature and pressure of 943 K and 0.5 Torr [1]. The activation barrier for this deposition was measured at 49±6 kcal/mol for DEDEOS, which is comparable to values reported for TEOS, indicating that the significantly slower rate is not due to a higher energy barrier but to the distinct surface chemistry involving β-hydride elimination of ethyl groups [1].

Atomic Layer Deposition Silicon Dioxide Thin Films CVD Precursor Kinetics

Hydrolysis Kinetics: Near-Instantaneous DEDEOS Hydrolysis vs. Slower TEOS Hydrolysis

A 29Si NMR kinetic study established that the rate of hydrolysis at pseudoequilibrium in acidic conditions increases dramatically with the number of ethyl substituents on the silicon atom. For diethyldiethoxysilane (DEDEOS, with two ethyl groups), the hydrolysis was so fast that the time required to reach a constant degree of hydrolysis was 'too short to be monitored by NMR' [1]. In the same study, the monomer hydrolysis of ethyltriethoxysilane (ETES, one ethyl group) was found to be approximately twice as fast as that of unsubstituted TEOS [1]. This places DEDEOS at the extreme end of the reactivity scale for this class of compounds.

Sol-Gel Chemistry Hydrolysis Reactivity Alkyl Substitution Effect

Condensation Reactivity: The Inverse Kinetic Trend of DEDEOS vs. TEOS

The same 29Si NMR kinetic study revealed that condensation rate trends are opposite to those of hydrolysis. 'Whereas diethyldiethoxysilane undergoes nearly instantaneous and complete hydrolysis but condenses slowly, TEOS hydrolyzes more slowly but condenses faster than diethyldiethoxysilane' [1]. This kinetic antagonism has direct consequences: if DEDEOS and TEOS are copolymerized in a single-step batch process, random copolymerization is impossible under the studied conditions. The slower-condensing DEDEOS can be utilized to prepolymerize long chains before incorporating them into a TEOS-derived network, a strategy unavailable with faster-condensing, tetrafunctional monomers [1].

Copolymerization Network Formation Condensation Rate Coefficients

Volatility and Handling: Vapor Pressure of DEDEOS vs. Dimethyldiethoxysilane (DMDEOS)

For vapor-phase deposition techniques, precursor volatility is a critical selection parameter. (2,2-Diethoxyethyl)silane exhibits a vapor pressure of 3.29 mmHg at 25 °C . This is significantly lower than that of its dimethyl analog, dimethyldiethoxysilane (DMDEOS), which has a vapor pressure of 15 mmHg at the same temperature [1] and a boiling point that is over 40 °C lower at 114 °C [2]. The lower volatility of DEDEOS, while still sufficient for vapor draw, offers greater ease of handling and reduced evaporative losses during ambient processing compared to the highly volatile DMDEOS, which has a flash point of only 11 °C [1].

Vapor Delivery CVD/ALD Precursor Handling Volatility Comparison

Surface Decomposition Mechanism: β-Hydride Elimination of DEDEOS Enables Constant ALD Growth

Fourier-transform infrared (FTIR) and temperature-programmed desorption (TPD) studies on Si(100)2×1 have shown that DEDEOS dissociatively adsorbs and deposits ethyl and ethoxy species on the silicon surface [1]. The key decomposition pathway is a β-hydride elimination of the ethyl groups (SiCH2CH3 → SiH + CH2=CH2) occurring at approximately 700 K, followed by H2 desorption (2SiH → 2Si + H2) around 800 K [1]. This mechanism uniquely creates reactive 'dangling bond' sites on the growing SiO2 film, which maintain a constant oxygen deposition rate of 0.04 monolayers per cycle even after ten ALD cycles [1]. The activation barrier for this overall SiO2 deposition was measured at 49±6 kcal/mol [1].

Surface Chemistry Atomic Layer Deposition (ALD) β-Hydride Elimination

Optimal Application Scenarios for (2,2-Diethoxyethyl)silane Based on Quantitative Evidence


Atomic Layer Deposition (ALD) of Ultrathin SiO2 Gate Dielectrics in Nanoelectronics

Leveraging its 60x slower deposition rate relative to TEOS [from Evidence Item 1] and the self-limiting β-hydride elimination surface chemistry [from Evidence Item 5], DEDEOS is the precursor of choice for ALD of SiO2. Its ability to sustain a constant growth rate of 0.04 ML/cycle without carbon contamination enables the fabrication of defect-free gate oxides for sub-10 nm transistor technology nodes, where thickness must be controlled at the atomic scale [1].

Bridging Agent in Multi-Step Synthesis of Homogeneous Organic-Inorganic Hybrid Materials

In sol-gel formulations requiring a tailored nanostructure, the opposing hydrolysis/condensation kinetics of DEDEOS [from Evidence Items 2 & 3] are exploited for kinetic control. Due to its near-instantaneous hydrolysis but exceptionally slow condensation, DEDEOS can be prepolymerized to form flexible, long-chain oligomers. These chains are then integrated into a faster-condensing TEOS-derived network in a second step, avoiding the phase separation and mechanical brittleness that would result from a single-step copolymerization using only TEOS and a different silane coupling agent [1].

Corrosion-Resistant Hybrid Glass Coatings by Electrodeposition for Stainless Steel

Blends of diethyldiethoxysilane (DEtDES) and ethyltriethoxysilane (EtTES) have been shown to produce processable 'melting gels' that consolidate into anticorrosive hybrid glass coatings on 304 stainless steel [1]. By tuning the DEtDES:EtTES ratio, the consolidation temperature can be adjusted from 122°C to 153°C, and the final hydrophobicity (contact angle up to 96°) can be optimized [1]. The presence of the non-hydrolyzable ethyl groups from DEtDES imparts the necessary flexibility to prevent film cracking during thermal cycling, a property directly linked to the slow condensation kinetics established in Section 3 [2].

Catalyst Component in Ziegler-Natta Polyolefin Production

Patented catalyst systems for polyolefin production specifically describe the use of diethyldiethoxysilane as an external electron donor [1]. Its specific alkyl substitution pattern and hydrolysis kinetics are critical for achieving the desired stereoregularity and molecular weight distribution in isotactic polypropylene. A change to a more or less bulky dialkoxysilane (such as dimethyldiethoxysilane or diisopropyldimethoxysilane) would directly alter the active site isospecificity, yielding polymer with inferior mechanical and thermal properties [1].

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